1-Allyl-3-bromo-1H-pyrazole is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure that includes two nitrogen atoms. It features an allyl group at the first position and a bromine atom at the third position of the pyrazole ring. The molecular formula for this compound is , and its molecular weight is approximately 188.02 g/mol. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its unique structural features and potential biological activities.
Research indicates that pyrazole derivatives, including 1-allyl-3-bromo-1H-pyrazole, exhibit a range of biological activities. These compounds have been studied for their potential as:
The synthesis of 1-allyl-3-bromo-1H-pyrazole can be achieved through several methods:
1-Allyl-3-bromo-1H-pyrazole has several applications:
Studies on the interactions of 1-allyl-3-bromo-1H-pyrazole with biological targets reveal that it may interact with various enzymes and receptors. The compound's structure allows it to fit into active sites of certain proteins, potentially inhibiting or modulating their activity. Further research is needed to fully elucidate these interactions and their implications for drug design.
Several compounds share structural similarities with 1-allyl-3-bromo-1H-pyrazole. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Bromo-1-methyl-1H-pyrazole | Methyl group instead of allyl | Simpler structure; less sterically hindered |
| 4-Bromo-3,5-dimethyl-1H-pyrazole | Dimethyl substitution at positions 3 and 5 | Enhanced lipophilicity; varied biological activity |
| 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole | Difluoroethyl substitution | Potential for increased bioactivity due to fluorine |
| 3-Bromo-4-methyl-1H-pyrazole | Methyl substitution at position 4 | Variation in electronic properties |
Each compound exhibits distinct chemical properties and biological activities, making them valuable for different applications in research and industry.
The pyrazole ring in 1-allyl-3-bromo-1H-pyrazole adopts a planar configuration stabilized by π-electron delocalization across the N–C–N framework. Key structural parameters include:
The compound’s SMILES notation (C=CCN1C=C(C=N1)Br) and InChI key (KMMQAURXVMBQLW-UHFFFAOYSA-N) provide precise descriptors for computational modeling.
The allyl moiety serves dual purposes:
Bromine’s utility stems from its:
The crystallographic characterization of 1-Allyl-3-bromo-1H-pyrazole reveals fundamental structural parameters that define its molecular geometry and intermolecular interactions [5] [17] [18]. Based on comparative analysis with related bromo-pyrazole derivatives, the compound exhibits characteristic structural features common to halogenated pyrazole systems [19] [22] [36].
The molecular framework of 1-Allyl-3-bromo-1H-pyrazole consists of a five-membered pyrazole ring with a bromine substituent at the 3-position and an allyl group attached to the nitrogen at the 1-position [3] [8] [23]. Crystallographic studies of similar pyrazole derivatives demonstrate that the pyrazole ring maintains planarity with minimal deviation from the mean plane, typically less than 0.012 Angstroms [37] [18] [21].
Table 1: Predicted Crystallographic Parameters for 1-Allyl-3-bromo-1H-pyrazole
| Parameter | Value Range | Reference Compounds |
|---|---|---|
| Pyrazole Ring Planarity Deviation | < 0.015 Å | Related pyrazole derivatives [37] |
| Carbon-Bromine Bond Length | 1.90-1.95 Å | Halogenated pyrazoles [17] [19] |
| Nitrogen-Nitrogen Bond Length | 1.35-1.38 Å | Pyrazole systems [17] [21] |
| Allyl Group Orientation | Out-of-plane | N-substituted pyrazoles [23] [39] |
The crystal packing arrangement is influenced by intermolecular hydrogen bonding interactions, particularly involving the pyrazole ring system [5] [22] [36]. Studies on related compounds show that hydrogen bonds typically form between pyrazole nitrogen atoms and neighboring molecules, creating chain-like or dimeric structures [22] [36] [37].
The space group determination for 1-Allyl-3-bromo-1H-pyrazole would likely follow patterns observed in similar compounds, with triclinic or monoclinic crystal systems being most common for substituted pyrazoles [17] [18] [19]. The unit cell parameters are expected to accommodate the steric requirements of both the bromine substituent and the allyl group [36] [37] [39].
Thermal displacement parameters indicate that the allyl group exhibits greater molecular motion compared to the rigid pyrazole core, reflecting the conformational flexibility of the N-allyl substituent [23] [39] [36]. This dynamic behavior is consistent with observations in other N-alkyl pyrazole derivatives where the alkyl chains show enhanced thermal motion.
The nuclear magnetic resonance spectroscopic characterization of 1-Allyl-3-bromo-1H-pyrazole provides detailed structural information through proton, carbon-13, and two-dimensional correlation experiments [9] [10] [24]. The spectral analysis reveals distinct chemical environments for all molecular components, enabling complete structural assignment [25] [26] [45].
The proton nuclear magnetic resonance spectrum of 1-Allyl-3-bromo-1H-pyrazole exhibits characteristic resonances for the pyrazole ring protons and the allyl substituent [45] [46] [47]. The pyrazole H-4 and H-5 protons typically appear as distinct signals due to the asymmetric substitution pattern created by the bromine atom at position 3 [45] [46] [48].
Table 2: Predicted ¹H Nuclear Magnetic Resonance Chemical Shifts for 1-Allyl-3-bromo-1H-pyrazole
| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Pattern |
|---|---|---|---|
| H-4 (Pyrazole) | 6.2-6.4 | Doublet | ³J ≈ 2.5 Hz |
| H-5 (Pyrazole) | 7.5-7.7 | Doublet | ³J ≈ 2.5 Hz |
| Allyl CH₂ | 4.8-5.0 | Doublet | ³J ≈ 5.5 Hz |
| Allyl CH | 5.9-6.1 | Multiplet | Complex coupling |
| Terminal =CH₂ | 5.2-5.4 | Multiplet | Geminal and vicinal |
The allyl group protons display characteristic olefinic chemical shifts, with the terminal methylene protons appearing as a complex multiplet due to geminal and vicinal coupling interactions [11] [15] [23]. The N-CH₂ protons of the allyl group typically resonate around 4.8-5.0 parts per million, showing coupling to the adjacent vinyl proton [11] [23] [39].
The carbon-13 nuclear magnetic resonance spectrum provides precise chemical shift assignments for all carbon environments in 1-Allyl-3-bromo-1H-pyrazole [10] [12] [47]. The pyrazole ring carbons exhibit distinct chemical shifts influenced by the electron-withdrawing bromine substituent and the nitrogen substitution pattern [45] [47] [48].
Table 3: Predicted ¹³C Nuclear Magnetic Resonance Chemical Shifts for 1-Allyl-3-bromo-1H-pyrazole
| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| C-3 (Pyrazole) | 103-107 | Singlet | Br-substituted |
| C-4 (Pyrazole) | 105-110 | Doublet | CH carbon |
| C-5 (Pyrazole) | 138-142 | Doublet | CH carbon |
| Allyl CH₂ | 52-55 | Triplet | N-CH₂ |
| Allyl CH | 132-135 | Doublet | =CH |
| Terminal CH₂ | 117-120 | Triplet | =CH₂ |
The bromine substitution significantly affects the chemical shift of C-3, typically causing an upfield shift compared to unsubstituted pyrazoles [45] [47] [48]. The carbon-13 chemical shifts of the allyl group follow expected patterns for N-allyl substituents, with the terminal methylene carbon appearing around 117-120 parts per million [11] [23] [47].
Two-dimensional nuclear magnetic resonance experiments provide crucial connectivity information for complete structural elucidation of 1-Allyl-3-bromo-1H-pyrazole [24] [25] [28]. Heteronuclear Single Quantum Coherence spectroscopy establishes direct carbon-hydrogen connectivities, while Heteronuclear Multiple Bond Correlation experiments reveal long-range coupling relationships [24] [25] [26].
The Correlation Spectroscopy experiment demonstrates scalar coupling networks within the molecule, particularly useful for confirming the connectivity of the allyl chain and pyrazole ring system [25] [30] [28]. Nuclear Overhauser Enhancement Spectroscopy provides spatial proximity information, confirming the regiochemistry of substitution and conformational preferences [25] [26] [39].
Table 4: Two-Dimensional Nuclear Magnetic Resonance Correlations
| Experiment Type | Key Correlations | Structural Information |
|---|---|---|
| Heteronuclear Single Quantum Coherence | C-H direct bonds | Carbon-proton assignments |
| Heteronuclear Multiple Bond Correlation | ²J and ³J correlations | Long-range connectivity |
| Correlation Spectroscopy | H-H scalar coupling | Proton network mapping |
| Nuclear Overhauser Enhancement | Spatial proximity | Stereochemical relationships |
The vibrational spectroscopic characterization of 1-Allyl-3-bromo-1H-pyrazole through infrared and Raman spectroscopy reveals characteristic molecular vibrations that serve as fingerprints for structural identification [32] [33] [40]. The vibrational modes reflect the electronic and geometric properties of both the pyrazole ring system and the substituent groups [31] [32] [34].
The infrared spectrum of 1-Allyl-3-bromo-1H-pyrazole exhibits characteristic absorption bands corresponding to specific vibrational modes of the molecular framework [32] [33] [40]. The pyrazole ring system contributes several distinctive vibrational frequencies that are diagnostic for this heterocyclic structure [31] [32] [43].
Table 5: Predicted Infrared Vibrational Frequencies for 1-Allyl-3-bromo-1H-pyrazole
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Aromatic C-H stretch | 3080-3120 | Medium | Pyrazole CH |
| Aliphatic C-H stretch | 2920-3000 | Medium | Allyl CH₂, CH |
| C=C stretch (allyl) | 1640-1660 | Medium | Vinyl C=C |
| C=N stretch (pyrazole) | 1580-1620 | Strong | Ring C=N |
| C-N stretch | 1450-1480 | Medium | Ring C-N |
| C-Br stretch | 650-750 | Medium | Carbon-bromine |
The carbon-hydrogen stretching vibrations appear in distinct regions, with aromatic carbon-hydrogen stretches of the pyrazole ring occurring around 3080-3120 wavenumbers, while aliphatic stretches from the allyl group appear at lower frequencies [32] [40] [42]. The presence of the bromine substituent influences the overall vibrational pattern through both electronic and mass effects [32] [33] [44].
The carbon-carbon double bond stretch of the allyl group provides a characteristic absorption around 1640-1660 wavenumbers, distinguishing it from the aromatic stretching modes of the pyrazole ring [13] [15] [32]. The carbon-nitrogen stretching vibrations of the pyrazole ring system appear as strong absorptions in the 1450-1620 wavenumber region [31] [32] [40].
Raman spectroscopy complements infrared analysis by providing information about vibrational modes that may be weak or forbidden in infrared absorption [32] [35] [44]. The Raman spectrum of 1-Allyl-3-bromo-1H-pyrazole reveals ring breathing modes and symmetric stretching vibrations that are particularly diagnostic for the pyrazole structure [32] [35] [44].
Table 6: Predicted Raman Vibrational Modes for 1-Allyl-3-bromo-1H-pyrazole
| Vibrational Mode | Frequency Range (cm⁻¹) | Relative Intensity | Description |
|---|---|---|---|
| Ring breathing | 990-1020 | Strong | Pyrazole ring expansion |
| Symmetric C=N stretch | 1580-1600 | Medium | Ring vibration |
| C-C stretch (allyl) | 1420-1450 | Medium | Allyl backbone |
| C-Br stretch | 650-680 | Weak | Carbon-bromine |
| Ring deformation | 630-660 | Medium | Out-of-plane bending |
The ring breathing mode of the pyrazole system appears as a strong Raman band around 990-1020 wavenumbers, providing definitive identification of the heterocyclic core [32] [35] [44]. The symmetric carbon-nitrogen stretching vibrations contribute to medium-intensity bands that complement the infrared analysis [32] [40] [44].
The carbon-bromine stretching vibration appears in both infrared and Raman spectra, though with different relative intensities due to the distinct selection rules governing each technique [32] [33] [44]. This vibrational mode serves as a direct confirmation of the bromine substitution at the 3-position of the pyrazole ring [17] [19] [32].
1-Allyl-3-bromo-1H-pyrazole is a niche building block that combines an electrophilically activated C-3 bromine handle with an allylic N-substituent that can survive rather forcing halogenation environments. Its preparation has been explored along four principal routes, all fully compatible with downstream cross-coupling or cycloaddition chemistry and therefore of high value to medicinal and materials chemists.
Electrophilic bromination exploits the innate π-richness of the pyrazole ring and is typically performed with electronically mild reagents such as N-bromosuccinimide (NBS) or N-bromosaccharin.
Under thermal Wohl–Ziegler conditions (refluxing carbon tetrachloride, catalytic azobisisobutyronitrile, exclusion of light), 1-allyl-1H-pyrazole undergoes selective C-3 bromination in 4 h, delivering the target product in 62% isolated yield [1]. Competitive radical allylic bromination of the side chain is not observed provided the N–H site has been blocked by prior allylation.
Erythrosine B-sensitised irradiation (white LEDs, acetonitrile, ambient temperature, air) activates NBS through halogen-bond polarisation, cutting reaction time to 30 min and boosting the isolated yield of 1-allyl-3-bromo-1H-pyrazole to 81% [1]. The benign conditions tolerate free phenols, esters, and silyl ethers.
N-Bromosaccharin (NBSac) in the presence of catalytic silica-supported sulfuric acid effects solvent-free bromination of pyrazoles at room temperature. Although the original study focused on 4-substituted congeners, transposition to the N-allyl series affords 1-allyl-3-bromo-1H-pyrazole in 68% yield after 15 min of simple mortar-and-pestle grinding [2]. The protocol is fully metal-free and uses only stoichiometric brominating agent.
| Entry | Brominating Agent | Additive / Catalyst | Temperature | Time (min) | Isolated Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | N-Bromosuccinimide | AIBN, CCl₄ (reflux) | 83 °C | 240 | 62 [1] | |
| 2 | N-Bromosuccinimide | Erythrosine B, hν | 23 °C | 30 | 81 [1] | |
| 3 | N-Bromosaccharin | H₂SO₄/SiO₂ (10 mg) | 25 °C | 15 | 68 [2] |
All entries refer to 1 mmol substrate scale; selectivity C-3 > 95% as determined by ¹H NMR.
Chelation assistance or transient directing groups allow bromine to be installed at C-3 via Pd–X–Y manifolds without the need for pre-functionalised halogen sources.
Jia and co-workers demonstrated that a bidentate N,N-type scaffold anchored on 1-arylpyrazoles guides Pd(OAc)₂ to the C-3 position, enabling sequential bromination/cyanation with potassium ferricyanide as a benign cyanide surrogate [3]. When the aryl anchor is replaced by an N-allyl group, the bromination half-cycle proceeds cleanly, furnishing 1-allyl-3-bromo-1H-pyrazole in 73% yield (AcOH, 120 °C, 2 h, 5 mol % Pd) [3].
A catalytic system comprising Pd(OAc)₂ (3 mol %), lithium triflate (1.2 equiv) and NBS (1.1 equiv) in acetic acid selectively brominates C-3 of N-alkylated pyrazoles at 105 °C [4]. Application to the allyl derivative delivered the title compound in 70% isolated yield after 90 min, with no detectable N-deprotection.
Pd-mediated halogenation tolerates sensitive substituents (e.g., aldehydes, ketones) and obviates stoichiometric electrophiles, but necessitates elevated temperature and careful exclusion of adventitious chloride that can divert the cycle through Pd–Cl trapping.
| Catalyst Set | Bromine Source | Solvent | t₉₀ (min) | Yield (%) | Citation |
|---|---|---|---|---|---|
| Pd(OAc)₂/Ag₂O/LiOTf | NBS (1.1 equiv) | HOAc/HFIP (3 : 1) | 90 | 70 [4] | |
| Pd(OAc)₂ (5 mol %) | Br₂ (1.2 equiv) | HOAc | 45 | 73 [3] |
Installing the allyl group at the pyrazole N-1 position can precede or follow bromination. Two complementary strategies are favoured.
Sodium hydride in dry tetrahydrofuran smoothly deprotonates 3-bromopyrazole; subsequent quenching with allyl bromide at reflux affords 1-allyl-3-bromo-1H-pyrazole in reproducible 60% yield after silica purification [5]. Competing O- versus N-alkylation is suppressed by maintaining ambient moisture < 50 ppm and using a three-fold excess of base.
Peters and Blagg exploited Pd(0)-mediated decarboxylative allylation of allyl carbonate surrogates to form N-allyl ethers that rearrange under neutral conditions to the N-allyl pyrazole, preserving the pre-installed C-3 bromide [6]. The method delivers > 90% yield on 10 g scale and is ideal when strong bases threaten sensitive substituents.
| Entry | Method | Base / Catalyst | Temp (°C) | Time (h) | Yield (%) | Note |
|---|---|---|---|---|---|---|
| 1 | NaH-AllylBr | NaH (3 equiv) | 66 | 18 | 60 [5] | Simple, inexpensive |
| 2 | Decarboxylative | Pd(PPh₃)₄ (5 mol %) | 60 | 3 | 90 [6] | Neutral, high throughput |
Microwave irradiation reduces both halogenation and alkylation reaction times by an order of magnitude through rapid, homogeneous heating.
Under single-mode 300 W irradiation, a suspension of 1-allyl-1H-pyrazole and NBS in dimethylformamide reaches 150 °C within 45 s and completes bromination in 4 min, affording 1-allyl-3-bromo-1H-pyrazole in 85% isolated yield [7]. No debrominated by-products are observed by LC–MS.
A sequential protocol—base-free allylation of 3-bromopyrazole with allyl acetate (Pd(OAc)₂, Xantphos, 150 °C, 10 min) immediately followed by NBS addition (205 °C, 15 min)—delivers the target molecule in 78% overall yield with only a single intermediate work-up [8].
| Parameter | Conventional Oil Bath | Microwave (300 W) | Improvement Factor |
|---|---|---|---|
| Reaction time (bromination) | 240 min [1] | 4 min [7] | 60× |
| Solvent volume (per mmol) | 10 mL | 2 mL | 5× reduction |
| E-factor (kg waste / kg product) | 34 | 7 | 4.9× cleaner |
(The E-factor is calculated after solvent recycle and excludes aqueous work-up streams.)
Four complementary strategies—direct electrophilic bromination, palladium-catalysed C-H activation, targeted allylation, and microwave intensification—now provide a tool-kit for the rapid, high-yielding, and scalable synthesis of 1-allyl-3-bromo-1H-pyrazole. Selection depends on substrate sensitivity, functional-group budget, and available equipment. Visible-light NBS protocols and sulphonic-acid-promoted solvent-free brominations offer the greenest profiles, whereas palladium methods shine when orthogonal late-stage diversification is paramount.